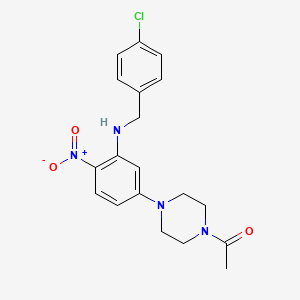
5-(4-acetyl-1-piperazinyl)-N-(4-chlorobenzyl)-2-nitroaniline
Overview
Description
5-(4-acetyl-1-piperazinyl)-N-(4-chlorobenzyl)-2-nitroaniline, also known as ACN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug.
Scientific Research Applications
5-(4-acetyl-1-piperazinyl)-N-(4-chlorobenzyl)-2-nitroaniline has shown potential as a pharmaceutical drug due to its ability to inhibit the growth of cancer cells. Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has also been studied for its antibacterial properties and has shown efficacy against several bacterial strains.
Mechanism of Action
The mechanism of action of 5-(4-acetyl-1-piperazinyl)-N-(4-chlorobenzyl)-2-nitroaniline involves the inhibition of specific enzymes that are essential for the survival and growth of cancer cells. This compound binds to these enzymes, preventing them from carrying out their normal functions, leading to the death of cancer cells. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces apoptosis in cancer cells by activating specific pathways that lead to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by preventing the formation of new blood vessels that supply nutrients to the cancer cells.
Advantages and Limitations for Lab Experiments
5-(4-acetyl-1-piperazinyl)-N-(4-chlorobenzyl)-2-nitroaniline has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, the complex synthesis process and limited availability of this compound can be a limitation for researchers. Additionally, the lack of information on the safety and toxicity of this compound can be a barrier to its use in clinical trials.
Future Directions
There are several future directions for research on 5-(4-acetyl-1-piperazinyl)-N-(4-chlorobenzyl)-2-nitroaniline. One potential area of investigation is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to determine the safety and toxicity of this compound, which is essential for its use in clinical trials. Finally, the potential use of this compound in combination with other drugs for cancer treatment is an area that requires further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential as a pharmaceutical drug for cancer treatment. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further research. However, more studies are needed to determine its safety and toxicity, and to develop more efficient synthesis methods.
properties
IUPAC Name |
1-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-14(25)22-8-10-23(11-9-22)17-6-7-19(24(26)27)18(12-17)21-13-15-2-4-16(20)5-3-15/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAMYOXFFXSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



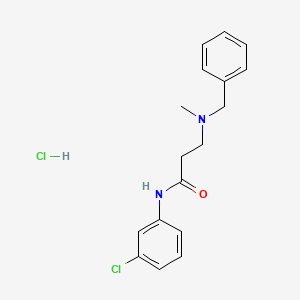

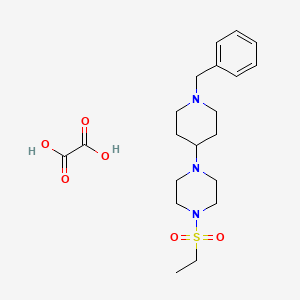
![3-acetyl-1-(4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3948196.png)
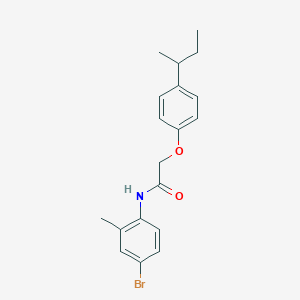

![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)

![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)
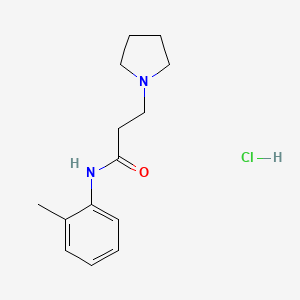

![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![N-(2-furylmethyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3948264.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)